Cas no 89463-78-5 (1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride)
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Thiophenecarbonylchloride, tetrahydro-, 1,1-dioxide
- 1,1-dioxothiolane-3-carbonyl chloride
- 3-Thiophenecarbonyl chloride, tetrahydro-, 1,1-dioxide (7CI)
- EN300-183045
- 3-Thiophenecarbonyl chloride,tetrahydro-,1,1-dioxide(7ci)
- tetrahydrothiophene-3-carbonyl chloride 1,1-dioxide
- AKOS014236052
- FXGMEXPHHNLIII-UHFFFAOYSA-N
- DTXSID40664665
- 1,1-Dioxo-1lambda~6~-thiolane-3-carbonyl chloride
- 1,1-dioxo-1lambda-thiolane-3-carbonyl chloride
- F1958-0375
- 89463-78-5
- 1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride
- starbld0033005
-
- Inchi: 1S/C5H7ClO3S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2
- InChI Key: FXGMEXPHHNLIII-UHFFFAOYSA-N
- SMILES: ClC(C1CCS(C1)(=O)=O)=O
Computed Properties
- Exact Mass: 181.9804429g/mol
- Monoisotopic Mass: 181.9804429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.2
- Topological Polar Surface Area: 59.6Ų
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D158511-100mg |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride |
89463-78-5 | 100mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D158511-500mg |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride |
89463-78-5 | 500mg |
$ 500.00 | 2022-06-05 | ||
| TRC | D158511-1g |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride |
89463-78-5 | 1g |
$ 775.00 | 2022-06-05 | ||
| Enamine | EN300-183045-0.05g |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride |
89463-78-5 | 95.0% | 0.05g |
$197.0 | 2025-02-20 | |
| Enamine | EN300-183045-0.1g |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride |
89463-78-5 | 95.0% | 0.1g |
$293.0 | 2025-02-20 | |
| Enamine | EN300-183045-0.25g |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride |
89463-78-5 | 95.0% | 0.25g |
$418.0 | 2025-02-20 | |
| Enamine | EN300-183045-0.5g |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride |
89463-78-5 | 95.0% | 0.5g |
$656.0 | 2025-02-20 | |
| Enamine | EN300-183045-1.0g |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride |
89463-78-5 | 95.0% | 1.0g |
$842.0 | 2025-02-20 | |
| Enamine | EN300-183045-2.5g |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride |
89463-78-5 | 95.0% | 2.5g |
$1650.0 | 2025-02-20 | |
| Enamine | EN300-183045-5.0g |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride |
89463-78-5 | 95.0% | 5.0g |
$2443.0 | 2025-02-20 |
1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1,1-dioxo-1lambda6-thiolane-3-carbonyl chloride
1,1-Dioxo-1λ6-thiolane-3-carbonyl Chloride (CAS No. 89463-78-5): An Overview of Its Structure, Synthesis, and Applications
1,1-Dioxo-1λ6-thiolane-3-carbonyl chloride (CAS No. 89463-78-5) is a versatile organic compound with a unique structure and a wide range of applications in chemical and pharmaceutical research. This compound is characterized by its 1,1-dioxo functionality and the presence of a thiolane ring, which imparts specific chemical properties and reactivity patterns. In this article, we will delve into the structure, synthesis methods, and potential applications of this compound.
The structure of 1,1-dioxo-1λ6-thiolane-3-carbonyl chloride is particularly noteworthy. The compound features a six-membered thiolane ring with two oxygen atoms attached to the sulfur atom, forming a dioxothiolane moiety. The presence of the carbonyl chloride group (COCl) at the 3-position of the thiolane ring further enhances its reactivity and utility in various chemical reactions. This structure makes it an excellent candidate for use as an intermediate in the synthesis of more complex molecules.
The synthesis of 1,1-dioxo-1λ6-thiolane-3-carbonyl chloride has been extensively studied in recent years. One common method involves the oxidation of a thiolane derivative followed by the introduction of the carbonyl chloride group. For instance, starting from 3-thioketone, which can be synthesized from thiirane or thietane, the compound can be oxidized to form the corresponding dioxothiolane. Subsequent treatment with phosgene or an equivalent reagent results in the formation of the carbonyl chloride group. This synthetic route is well-documented in the literature and has been optimized for high yields and purity.
In terms of its applications, 1,1-dioxo-1λ6-thiolane-3-carbonyl chloride has found significant use in the development of new pharmaceuticals and materials. One notable application is in the synthesis of protease inhibitors, which are crucial for treating various diseases such as HIV and hepatitis C. The unique structure of this compound allows it to form stable complexes with target proteins, thereby inhibiting their activity. Recent studies have also explored its potential as a building block for designing novel drug candidates with improved pharmacological properties.
Beyond pharmaceuticals, 1,1-dioxo-1λ6-thiolane-3-carbonyl chloride has shown promise in materials science. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for producing functional polymers with specific properties. For example, researchers have used this compound to synthesize polymers with enhanced mechanical strength and thermal stability, which are essential for applications in electronics and coatings.
The reactivity of 1,1-dioxo-1λ6-thiolane-3-carbonyl chloride is another key aspect that contributes to its versatility. The presence of the carbonyl chloride group allows it to participate in nucleophilic acyl substitution reactions, making it useful for synthesizing amides, esters, and other derivatives. This reactivity has been leveraged in various synthetic strategies to construct complex molecular architectures with precise control over functional groups and stereochemistry.
In conclusion, 1,1-dioxo-1λ6-thiolane-3-carbonyl chloride (CAS No. 89463-78-5) is a multifaceted compound with a rich structural profile and diverse applications. Its unique combination of a dioxothiolane ring and a carbonyl chloride group makes it an invaluable intermediate in chemical synthesis and a promising candidate for developing new pharmaceuticals and materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field of chemistry.
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